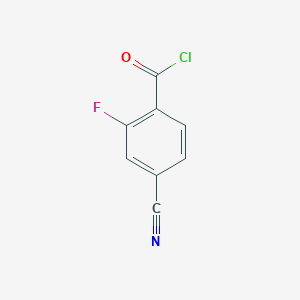

4-Cyano-2-fluorobenzoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-cyano-2-fluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClFNO/c9-8(12)6-2-1-5(4-11)3-7(6)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUFOPFHPVDSXHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001302500 | |

| Record name | 4-Cyano-2-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001302500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175596-02-8 | |

| Record name | 4-Cyano-2-fluorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175596-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyano-2-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001302500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 4-Cyano-2-fluorobenzoyl Chloride: Properties, Synthesis, and Applications

Abstract

4-Cyano-2-fluorobenzoyl chloride is a trifunctional aromatic compound of significant interest to the fields of medicinal chemistry, drug discovery, and materials science. Possessing a highly reactive acyl chloride, an electron-withdrawing nitrile group, and a strategically placed fluorine atom, this molecule serves as a versatile building block for complex molecular architectures. The inherent reactivity of the acyl chloride moiety, enhanced by the electronic effects of the cyano and fluoro substituents, makes it a potent acylating agent. This guide provides an in-depth analysis of its chemical and physical properties, outlines a robust laboratory-scale synthesis protocol, explores its reactivity profile with mechanistic considerations, discusses its pivotal role in the synthesis of targeted therapeutics like PARP inhibitors, and details critical safety and handling procedures. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical attributes of this valuable synthetic intermediate.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic acyl chloride. The strategic placement of the fluoro and cyano groups profoundly influences the molecule's electronic properties and reactivity, primarily by increasing the electrophilicity of the carbonyl carbon.

Molecular Structure

The structure consists of a benzene ring substituted with a chlorocarbonyl group at position 1, a fluorine atom at position 2, and a cyano (nitrile) group at position 4.

Caption: Chemical Structure of this compound

Physicochemical & Spectroscopic Data

While extensive experimental data for this specific molecule is not broadly published, its properties can be reliably predicted based on its structure and data from closely related analogs.

| Property | Value / Expected Value | Source / Analogy |

| CAS Number | 175596-02-8 | [1] |

| Molecular Formula | C₈H₃ClFNO | [1] |

| Molecular Weight | 183.57 g/mol | [1] |

| Appearance | White to light yellow solid | Analogy with 4-Cyanobenzoyl chloride[2] |

| Melting Point | > 60 °C (estimated) | Analogy with 4-Cyanobenzoyl chloride (68-71 °C)[3] |

| Boiling Point | Decomposes on heating | Common for reactive acyl chlorides |

| Solubility | Soluble in anhydrous organic solvents (DCM, THF, Toluene). Reacts violently with water and other protic solvents. | General property of acyl chlorides[4] |

| IR Spectroscopy (ν, cm⁻¹) | ~2230 (C≡N stretch), ~1780 (C=O stretch, acyl chloride), ~1600 (Aromatic C=C) | Characteristic functional group frequencies |

| ¹H NMR (CDCl₃, δ, ppm) | 7.5-8.0 (m, 3H, aromatic protons) | Predicted chemical shifts |

| ¹³C NMR (CDCl₃, δ, ppm) | ~165 (C=O), ~160 (C-F, d, ¹JCF ≈ 250 Hz), 115-140 (aromatic C), ~117 (C≡N) | Predicted chemical shifts |

| ¹⁹F NMR (CDCl₃, δ, ppm) | ~ -110 to -120 | Typical range for aryl fluorides |

Synthesis and Manufacturing Protocol

The most direct and industrially relevant synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 4-cyano-2-fluorobenzoic acid. This precursor, while commercially available, can be costly, reflecting the multi-step processes required for its own synthesis[5].

Causality of Reagent Selection

The conversion of a carboxylic acid to an acyl chloride requires a chlorinating agent. Thionyl chloride (SOCl₂) is often the reagent of choice for laboratory and industrial preparations for several key reasons:

-

Efficacy: It readily reacts with carboxylic acids to form the desired acyl chloride.

-

Byproduct Management: The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous at typical reaction temperatures. This allows for their easy removal from the reaction mixture, driving the equilibrium towards the product according to Le Châtelier's principle.

-

Catalysis: A catalytic amount of N,N-dimethylformamide (DMF) is crucial. It reacts with thionyl chloride to form the Vilsmeier reagent ([(CH₃)₂N=CHCl]Cl), a more potent and soluble electrophilic chlorinating species, which accelerates the primary reaction.

Experimental Protocol: Chlorination of 4-Cyano-2-fluorobenzoic Acid

Caption: Workflow for the Synthesis of this compound

Step-by-Step Methodology:

-

System Preparation: A round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a caustic scrubber (e.g., NaOH solution) is dried in an oven and assembled hot under a stream of inert gas (Nitrogen or Argon). This is critical as the reagent and product are highly moisture-sensitive[6].

-

Charging Reagents: To the flask, add 4-cyano-2-fluorobenzoic acid (1.0 eq) followed by an anhydrous solvent such as toluene or dichloromethane (DCM) to form a slurry.

-

Addition of Chlorinating Agent: Slowly add thionyl chloride (1.2 to 1.5 eq) to the slurry at room temperature. The reaction is typically exothermic.

-

Catalysis: Add a catalytic amount of DMF (e.g., 1-2 drops per 10 g of acid) to the mixture[7]. Vigorous gas evolution should commence.

-

Reaction: Heat the mixture to a gentle reflux (typically 80-90 °C for toluene). Maintain reflux until gas evolution ceases and analysis (e.g., TLC) shows complete consumption of the starting carboxylic acid.

-

Work-up and Isolation: Allow the reaction to cool to room temperature. The excess thionyl chloride and solvent are carefully removed under reduced pressure (rotary evaporation). The crude product, this compound, is typically used directly in the next step without further purification. If high purity is required, vacuum distillation can be performed, though decomposition is a risk.

Chemical Reactivity and Mechanistic Rationale

The reactivity of this compound is dominated by the acyl chloride functional group. It is a powerful electrophile that readily undergoes nucleophilic acyl substitution.

Electronic Effects on Reactivity

The benzoyl chloride backbone is rendered significantly more reactive by its substituents:

-

Fluorine (Ortho-position): Exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect depletes electron density from the aromatic ring and, consequently, from the carbonyl carbon.

-

Cyano Group (Para-position): Acts as a powerful electron-withdrawing group through both induction (-I) and resonance (-M). The resonance effect delocalizes the pi-electrons of the ring onto the nitrogen atom, further polarizing the C-Cl bond of the acyl chloride.

Collectively, these effects make the carbonyl carbon exceptionally electrophilic and highly susceptible to attack by nucleophiles, leading to faster reaction rates compared to unsubstituted benzoyl chloride[8].

Primary Reaction: Nucleophilic Acyl Substitution

The compound's primary utility is as an acylating agent, most commonly in the formation of amides and esters[4]. The reaction proceeds via a tetrahedral intermediate.

Caption: Generalized Mechanism for Amide Formation

Mechanistic Explanation:

-

Nucleophilic Attack: A nucleophile, such as the lone pair of electrons on the nitrogen of an amine, attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, with the electrons moving to the oxygen atom.

-

Formation of Tetrahedral Intermediate: A transient, unstable tetrahedral intermediate is formed which contains a negatively charged oxygen and the newly bonded nucleophile.

-

Collapse of the Intermediate: The intermediate rapidly collapses. The lone pair on the oxygen atom reforms the C=O double bond. Simultaneously, the most stable leaving group, the chloride ion (Cl⁻), is expelled.

-

Deprotonation: If the nucleophile was neutral (like an amine or alcohol), it will now be positively charged. A weak base, such as another equivalent of the amine or an added scavenger like triethylamine, removes a proton to yield the final, neutral amide or ester product and an ammonium or triethylammonium chloride salt. The inclusion of a non-nucleophilic base is critical to neutralize the HCl generated, preventing unwanted side reactions or protonation of the starting nucleophile.

Applications in Drug Discovery: The Case of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the DNA single-strand break repair machinery[9]. In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination pathway for double-strand break repair is deficient. Inhibiting PARP in these cancer cells creates a state of "synthetic lethality," where the accumulation of unrepaired DNA damage leads to cell death[10].

This compound is an ideal building block for the synthesis of certain PARP inhibitors. For example, the core structure of the FDA-approved drug Olaparib features a fluorobenzamide moiety. The fluorine atom can enhance binding affinity and improve metabolic stability, while the amide linkage is crucial for interacting with the target protein.

While specific syntheses using this exact reagent may be proprietary, its utility is evident. It can be used to couple with complex amine-containing heterocyclic systems to rapidly assemble the final drug molecule or key intermediates. The cyano group can serve as a hydrogen bond acceptor or a chemical handle for further transformations.

Safety, Handling, and Storage

As a reactive acyl chloride, this compound presents significant handling hazards. A thorough understanding of its reactivity is essential for safe laboratory practice. The following guidelines are based on safety data for analogous compounds[11][12].

Hazard Identification

-

Corrosive (H314): Causes severe skin burns and eye damage. Contact with tissue leads to rapid hydrolysis, generating hydrochloric acid and causing chemical burns[2].

-

Moisture Sensitive: Reacts violently with water, alcohols, and other protic solvents, releasing corrosive HCl gas[6].

-

Lachrymator: Vapors are highly irritating to the eyes and mucous membranes, causing tearing.

-

Inhalation Hazard (H335): May cause respiratory irritation[2].

Protocol for Safe Handling and Quenching

-

Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (nitrile is often insufficient; butyl rubber or laminate gloves are preferred), and splash-proof safety goggles with a full-face shield.

-

Inert Atmosphere: All transfers and reactions should be conducted under an inert atmosphere (N₂ or Ar) using oven-dried glassware and syringe/cannula techniques to prevent hydrolysis.

-

Spill Management: In case of a small spill, absorb the material with an inert, dry absorbent (e.g., vermiculite or dry sand). Do NOT use water or combustible materials. The contaminated absorbent should be collected in a sealed container for hazardous waste disposal.

-

Quenching and Disposal: Unused or residual reagent must be quenched before disposal. This should be done by slowly and cautiously adding the reagent to a stirred, ice-cold solution of a weak base, such as sodium bicarbonate, or to a large volume of isopropanol. The reaction is highly exothermic and will release HCl gas, requiring proper ventilation and scrubbing.

Storage Conditions

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, and oxidizing agents. For long-term stability, storage under an inert gas atmosphere is recommended[2].

Conclusion

This compound is a high-value, reactive intermediate whose utility in modern organic synthesis is clear. Its trifunctional nature allows for the precise and efficient introduction of a fluorinated, cyanated benzoyl moiety into target molecules. The electron-withdrawing substituents activate the acyl chloride for nucleophilic attack, making it a powerful tool for constructing complex amides and esters. While its reactivity demands rigorous safety and handling protocols, its potential for accelerating the discovery of novel therapeutics, particularly in the field of oncology with PARP inhibitors, solidifies its importance for the research and drug development community.

References

-

Chen, Z., Zheng, L., & Su, W. (2012). A novel and facile method for synthesis of 2,4-dichloro-3-cyano-5-fluorobenzoic acid. Journal of Chemical Research, 2012(7), 411-412. [Link]

-

Wang, Y., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 21(9), 1149. [Link]

-

Sung, S.-s., & Tidwell, T. T. (1998). Intrinsic Structure−Reactivity Relationships in Gas-Phase Transacylation Reactions: Identity Exchange of Substituted Benzoyl Chlorides with Chloride Ion. Journal of the American Chemical Society, 120(21), 5343–5349. [Link]

- Google Patents. (n.d.). CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol.

-

Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Retrieved January 28, 2026, from [Link]

- Google Patents. (n.d.). CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.

-

PubChem. (n.d.). 2-Fluorobenzoyl chloride. Retrieved January 28, 2026, from [Link]

-

Wikipedia. (n.d.). Benzoyl chloride. Retrieved January 28, 2026, from [Link]

-

ResearchGate. (n.d.). Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. Retrieved January 28, 2026, from [Link]

-

PubMed Central. (n.d.). Synthetically accessible de novo design using reaction vectors: Application to PARP1 inhibitors. Retrieved January 28, 2026, from [Link]

- Google Patents. (n.d.). US6844468B2 - Process for preparing substituted benzoyl chlorides.

-

Loba Chemie. (2017). 4-FLUOROBENZOYL CHLORIDE MSDS. Retrieved January 28, 2026, from [Link]

-

ResearchGate. (n.d.). Halides (1-7) are named as follows: (1) pZ-substituted benzoyl chorides. Retrieved January 28, 2026, from [Link]

-

PubMed. (n.d.). Update on Combination Strategies of PARP Inhibitors. Retrieved January 28, 2026, from [Link]

-

PubChem. (n.d.). 4-Cyanobenzoyl chloride. Retrieved January 28, 2026, from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. 4-Cyanobenzoyl chloride | C8H4ClNO | CID 80172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzoyl chloride - Wikipedia [en.wikipedia.org]

- 5. CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol - Google Patents [patents.google.com]

- 6. lobachemie.com [lobachemie.com]

- 7. 4-Cyanobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Update on Combination Strategies of PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tcichemicals.com [tcichemicals.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to 4-Cyano-2-fluorobenzoyl Chloride: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyano-2-fluorobenzoyl chloride is a halogenated aromatic acyl chloride that has emerged as a significant building block in the synthesis of complex pharmaceutical compounds. Its unique electronic properties, stemming from the presence of both a cyano and a fluoro substituent on the benzoyl ring, make it a versatile reagent for introducing a fluorinated cyanophenyl moiety into a target molecule. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and applications, with a particular focus on its relevance in contemporary drug development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a benzene ring substituted with a cyano group at the 4-position, a fluorine atom at the 2-position, and a chlorocarbonyl group at the 1-position.

Caption: 2D Molecular Structure of this compound.

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₃ClFNO | Echemi[1] |

| Molecular Weight | 183.57 g/mol | PubChem[2] |

| CAS Number | 175596-02-8 | Echemi |

| Canonical SMILES | N#Cc1ccc(c(F)c1)C(=O)Cl | (Inferred) |

| InChIKey | WUFOPFHPVDSXHL-UHFFFAOYSA-N | Echemi[1] |

Synthesis of this compound

The synthesis of this compound typically proceeds from its corresponding carboxylic acid, 4-cyano-2-fluorobenzoic acid. This transformation is a standard procedure in organic chemistry, often employing a chlorinating agent to convert the carboxylic acid into the more reactive acyl chloride.

General Synthetic Principle

The conversion of a carboxylic acid to an acyl chloride is a nucleophilic acyl substitution reaction. A chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), is used to replace the hydroxyl group of the carboxylic acid with a chlorine atom. A catalytic amount of a tertiary amine or dimethylformamide (DMF) can be used to accelerate the reaction.

Caption: General workflow for the synthesis of this compound.

Exemplary Laboratory-Scale Protocol

The following protocol is a representative example for the synthesis of an acyl chloride from a carboxylic acid and can be adapted for this compound.

Materials:

-

4-Cyano-2-fluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or other inert solvent

-

Dimethylformamide (DMF) (catalytic amount)

-

Rotary evaporator

-

Reaction flask with a reflux condenser and a gas outlet to a scrubbing system

Procedure:

-

In a well-ventilated fume hood, a solution of 4-cyano-2-fluorobenzoic acid in anhydrous DCM is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

A catalytic amount of DMF (e.g., 1-2 drops) is added to the solution.

-

Thionyl chloride (typically 1.5 to 2.0 equivalents) is added dropwise to the stirred solution at room temperature. The addition may be exothermic, and cooling might be necessary for large-scale reactions.

-

After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for 2-4 hours, or until the evolution of hydrogen chloride and sulfur dioxide gases ceases. The reaction progress can be monitored by the disappearance of the starting carboxylic acid using thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The excess thionyl chloride and the solvent are removed under reduced pressure using a rotary evaporator. It is crucial to use a scrubbing system to neutralize the toxic and corrosive vapors.

-

The resulting crude this compound can be purified by vacuum distillation to yield the final product.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Acyl chlorides are highly reactive towards water, leading to hydrolysis back to the carboxylic acid. Therefore, the use of anhydrous solvents and reagents is critical for achieving a high yield.

-

Excess Thionyl Chloride: Using an excess of the chlorinating agent ensures the complete conversion of the carboxylic acid. The excess reagent is easily removed by evaporation.

-

Catalytic DMF: DMF acts as a catalyst by reacting with the chlorinating agent to form a Vilsmeier-Haack type intermediate, which is a more potent acylating agent, thus accelerating the reaction.

-

Reflux: Heating the reaction mixture increases the reaction rate, ensuring that the conversion is complete within a reasonable timeframe.

-

Vacuum Distillation: This purification technique is suitable for liquid products and allows for separation from non-volatile impurities at a lower temperature, preventing thermal decomposition of the product.

Application in Drug Development: A Precursor to Alzheimer's Disease Therapeutics

This compound and its derivatives are valuable intermediates in the synthesis of various pharmaceuticals. A notable example is the use of the related compound, 4-cyano-2-fluorobenzyl alcohol, in the development of treatments for Alzheimer's disease.[3] Specifically, this scaffold is a key component in the synthesis of BMS-708163, a γ-secretase inhibitor that has been investigated for its potential to reduce the production of amyloid-β peptides, which are implicated in the pathology of Alzheimer's disease.[3]

The synthesis of such complex molecules often involves the reaction of the acyl chloride with an appropriate nucleophile, such as an amine or an alcohol, to form an amide or an ester linkage, respectively. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final drug molecule, while the cyano group can participate in key interactions with the biological target.

Safety, Handling, and Storage

Hazards:

-

Corrosive: Causes severe skin burns and eye damage upon contact.[4][5]

-

Lachrymator: Vapors can cause severe irritation to the eyes and respiratory tract, leading to tearing.[2]

-

Reacts Violently with Water: Contact with water or moisture will result in a vigorous exothermic reaction, producing corrosive hydrogen chloride gas.[6]

-

Inhalation Hazard: Inhalation of vapors can cause irritation and damage to the respiratory system.[7]

Handling:

-

Always handle this compound in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, a face shield, and a lab coat.[8]

-

Avoid breathing vapors. If there is a risk of inhalation, a respirator may be necessary.

-

Keep away from water and other protic solvents.

-

Ground and bond containers when transferring material to prevent static discharge.[5]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7]

-

Keep away from incompatible materials such as water, alcohols, bases, and oxidizing agents.

-

Store in a corrosion-resistant cabinet.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry. Its unique structural features allow for the introduction of a fluorinated cyanophenyl group, which can impart desirable properties to drug candidates. A thorough understanding of its synthesis, reactivity, and handling requirements is essential for its safe and effective use in research and development.

References

- Bayer AG. (2007). 3-cyano-2,4,5-trifluoro-benzoyl fluoride and intermediate products for the production thereof.

- Dalian Shuangbo Pharmaceutical Chemical Co ltd. (2024). Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol.

- Chen, Z., Zheng, L., & Su, W. (2012). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-cyano-5-fluorobenzoic Acid. Journal of Chemical Research, 2012(7), 411–412.

-

National Center for Biotechnology Information. (n.d.). 8-Cyclone. PubChem. Retrieved from [Link]

- Chemos GmbH & Co. KG. (2022).

- Carl ROTH. (2022).

- Minnesota Department of Health. (n.d.). Glossary of terms used on this site.

- Carl ROTH. (2022).

- Sigma-Aldrich. (2025).

- Günal, Ş. E. (2023). SYNTHESIS OF 2-FLUOROBENZOYL THIOUREA DERIVATIVES. İstanbul Ticaret Üniversitesi Fen Bilimleri Dergisi, 22(44), 417-424.

- Sciencemadness Wiki. (2022). Benzoyl chloride.

-

National Center for Biotechnology Information. (n.d.). Formaldehydeglutaraldehyde. PubChem. Retrieved from [Link]

- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride.

- SafeRack. (n.d.). Benzyl Chloride.

- Sigma-Aldrich. (2025).

-

National Center for Biotechnology Information. (n.d.). Clavulanate. PubChem. Retrieved from [Link]

- Sigma-Aldrich. (2017).

-

National Center for Biotechnology Information. (n.d.). Benzoyl chloride. PubChem. Retrieved from [Link]

- CNIPA. (2014). Preparation method for 4-fluorobenzoyl chloride.

Sources

- 1. echemi.com [echemi.com]

- 2. Formaldehydeglutaraldehyde | C6H8O3 | CID 18008592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol - Google Patents [patents.google.com]

- 4. nj.gov [nj.gov]

- 5. geneseo.edu [geneseo.edu]

- 6. carlroth.com [carlroth.com]

- 7. saferack.com [saferack.com]

- 8. Benzoyl chloride - Sciencemadness Wiki [sciencemadness.org]

A Technical Guide to the Spectroscopic Characterization of 4-Cyano-2-fluorobenzoyl Chloride

This guide provides an in-depth analysis of the spectroscopic data for 4-Cyano-2-fluorobenzoyl chloride, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The content is structured to deliver not just data, but also the underlying scientific principles and practical insights essential for its application in a laboratory setting.

Introduction

This compound (C₈H₃ClFNO) is a substituted aromatic acyl chloride. Its molecular structure, featuring a reactive benzoyl chloride moiety, a nitrile group, and a fluorine atom, makes it a versatile building block in organic synthesis. The precise characterization of this compound is paramount for ensuring the purity of starting materials and the successful synthesis of target molecules. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose, providing unambiguous structural confirmation and purity assessment. This guide will delve into the theoretical and practical aspects of the spectroscopic analysis of this compound, offering a robust framework for its identification and use in research and development.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the structure and numbering of this compound.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural elucidation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts, splitting patterns (multiplicity), and coupling constants are influenced by the electron-withdrawing effects of the cyano, fluoro, and benzoyl chloride substituents.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| ~ 8.1 - 8.3 | Doublet of doublets | ~ 8.0, 1.5 | H-6 |

| ~ 7.8 - 8.0 | Doublet of doublets | ~ 8.0, 5.0 | H-5 |

| ~ 7.6 - 7.8 | Triplet | ~ 8.0 | H-3 |

Interpretation and Rationale:

-

H-6: This proton is ortho to the electron-withdrawing carbonyl group, which deshields it, causing it to appear at the lowest field (highest ppm). It will be split by H-5 (ortho coupling, ~8.0 Hz) and H-3 (meta coupling, ~1.5 Hz), resulting in a doublet of doublets.

-

H-5: This proton is ortho to the cyano group and meta to the carbonyl group. It will be split by H-6 (ortho coupling, ~8.0 Hz) and the fluorine atom at C-2 (through-space coupling, ~5.0 Hz), leading to a doublet of doublets.

-

H-3: This proton is ortho to the fluorine atom and meta to both the cyano and carbonyl groups. It will be split by H-5 and H-6 with similar coupling constants, appearing as a triplet (a doublet of doublets with similar J values).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, the spectra are typically proton-decoupled, meaning each unique carbon atom appears as a single line.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 165 | C=O | The carbonyl carbon of the acyl chloride is highly deshielded. |

| ~ 160 (d, ¹JCF ≈ 250 Hz) | C-2 | The carbon directly attached to the highly electronegative fluorine atom shows a large one-bond coupling constant. |

| ~ 135 | C-6 | Aromatic carbon adjacent to the carbonyl group. |

| ~ 132 | C-4 | Aromatic carbon attached to the cyano group. |

| ~ 128 (d, ³JCF ≈ 8 Hz) | C-5 | Aromatic carbon showing a smaller three-bond coupling to fluorine. |

| ~ 118 (d, ²JCF ≈ 20 Hz) | C-1 | Aromatic carbon showing a two-bond coupling to fluorine. |

| ~ 116 | C-3 | Aromatic carbon adjacent to the fluorine-bearing carbon. |

| ~ 115 | CN | The carbon of the nitrile group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2230 | Strong | C≡N stretch |

| ~ 1780 | Strong | C=O stretch (acyl chloride) |

| ~ 1600, 1480 | Medium | C=C aromatic ring stretch |

| ~ 1250 | Strong | C-F stretch |

| ~ 850 | Strong | C-Cl stretch |

Interpretation and Rationale:

-

The strong absorption at approximately 2230 cm⁻¹ is a characteristic stretching vibration of the nitrile (C≡N) group.

-

The intense band around 1780 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of an acyl chloride. The high frequency is due to the electron-withdrawing effect of the chlorine atom.

-

The absorptions in the 1600-1480 cm⁻¹ region are typical for aromatic C=C stretching vibrations.

-

A strong band around 1250 cm⁻¹ is expected for the C-F bond stretch.

-

The C-Cl stretch of the acyl chloride is typically observed in the 900-600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data:

| m/z | Interpretation |

| 183/185 | Molecular ion (M⁺) peak, showing the isotopic pattern for one chlorine atom. |

| 148 | Loss of Cl radical ([M-Cl]⁺). |

| 120 | Loss of CO from the [M-Cl]⁺ fragment, forming the 4-cyano-2-fluorophenyl cation. |

| 101 | Loss of HCN from the 4-cyano-2-fluorophenyl cation. |

Fragmentation Pathway:

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for a compound like this compound. The specific parameters should be optimized based on the available instrumentation.

NMR Data Acquisition

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid signals that may overlap with the analyte peaks.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

IR Data Acquisition (ATR-FTIR)

-

Background Spectrum: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal. This is crucial to subtract the absorbance of the crystal and the surrounding atmosphere.

-

Sample Application: Place a small amount of the liquid this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Data Acquisition (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using electron impact (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragment ions.

Conclusion

The spectroscopic characterization of this compound by NMR, IR, and MS provides a comprehensive and unambiguous confirmation of its molecular structure. The predicted data presented in this guide, based on established spectroscopic principles and comparison with related compounds, serves as a reliable reference for researchers. Adherence to proper experimental protocols is essential for obtaining high-quality data, which is fundamental for ensuring the integrity of research and development in the pharmaceutical and chemical industries.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

NMRDB.org: An online tool for NMR prediction. [Link]

-

MolView: An online tool for molecular modeling and spectral prediction. [Link]

-

National Institute of Standards and Technology (NIST) Chemistry WebBook. [Link]

A Technical Guide to 4-Cyano-2-fluorobenzoyl Chloride: Sourcing, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyano-2-fluorobenzoyl chloride is a substituted aromatic acyl chloride that holds significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its unique trifunctional nature, featuring a reactive acyl chloride, a synthetically valuable nitrile group, and a modulating fluoro substituent, makes it an attractive starting material for the construction of complex molecular architectures. The strategic placement of these functional groups allows for a diverse range of chemical transformations, enabling the synthesis of novel heterocyclic compounds and other scaffolds of interest in drug discovery programs. This guide provides an in-depth overview of the commercial availability, key chemical properties, synthesis, and applications of this compound, offering a valuable resource for researchers and professionals in the field.

Commercial Availability and Suppliers

This compound (CAS No: 175596-02-8) is available from a number of chemical suppliers who specialize in research-grade and bulk quantities of fine chemicals. The availability of this reagent is crucial for its application in both academic research and industrial drug development. When sourcing this compound, it is imperative to consider purity, available quantities, and the supplier's reputation for quality and reliability.

Below is a table summarizing key information for sourcing this compound:

| Supplier | Location | Purity | Available Quantities |

| Shaanxi Dideu Medichem Co. Ltd[1] | China | Industrial Grade | Bulk |

| BLD Pharmatech Co., Limited | USA | 95+% | Research to Bulk |

| Greenbo Biochem | China | N/A | Research to Bulk |

| Echemi | Global | N/A | Various |

Note: Purity and available quantities are subject to change and should be confirmed with the respective supplier.

Physicochemical and Safety Data

Key Physicochemical Properties (Predicted and from Analogs)

| Property | Value | Source |

| Molecular Formula | C₈H₃ClFNO | [1] |

| Molecular Weight | 183.57 g/mol | [1] |

| Appearance | Likely a colorless to light-yellow liquid or low-melting solid | Analog Data[2] |

| Boiling Point | > 193 °C (Predicted) | Analog Data[2] |

| Density | ~1.3 g/cm³ (Predicted) | Analog Data[2] |

| Solubility | Reacts with water and other protic solvents. Soluble in common aprotic organic solvents (e.g., DCM, THF, Toluene). | General Acyl Chloride Chemistry |

Safety and Handling

Based on data for analogous acyl chlorides, this compound should be handled with extreme care in a well-ventilated fume hood.[3] It is expected to be corrosive and cause severe skin burns and eye damage.[3] Inhalation may cause respiratory irritation.[3] It is also likely to be moisture-sensitive and will react with water, alcohols, and other protic nucleophiles, releasing corrosive hydrogen chloride gas.[3]

Recommended Personal Protective Equipment (PPE):

-

Chemical-resistant gloves (e.g., nitrile, neoprene)

-

Safety goggles and a face shield

-

A properly fitted laboratory coat

-

In case of potential for aerosol generation, a respirator may be necessary.

First Aid Measures:

-

Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[3]

-

Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in peer-reviewed journals, a plausible and commonly employed synthetic route involves the chlorination of the corresponding carboxylic acid, 4-cyano-2-fluorobenzoic acid. This transformation is a standard procedure in organic chemistry.

Proposed Synthetic Pathway:

Figure 1: Proposed synthesis of this compound.

General Experimental Protocol:

This protocol is a general guideline based on standard procedures for the conversion of carboxylic acids to acyl chlorides. Researchers should optimize the reaction conditions for their specific setup.

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (to neutralize evolved HCl and SO₂ gases), add 4-cyano-2-fluorobenzoic acid.

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂) (typically 2-5 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction.

-

Reaction Conditions: The reaction mixture is typically heated to reflux (the boiling point of thionyl chloride is 76 °C) and stirred for several hours (e.g., 2-4 hours). The progress of the reaction can be monitored by the cessation of gas evolution.

-

Work-up and Purification: After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure. The crude this compound can then be purified by vacuum distillation to yield the final product.

Causality Behind Experimental Choices:

-

Excess Thionyl Chloride: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid to the acyl chloride and also serves as the reaction solvent.

-

Catalytic DMF: DMF acts as a catalyst by reacting with thionyl chloride to form the Vilsmeier reagent, which is a more potent acylating agent, thus speeding up the reaction.

-

Inert Atmosphere: An inert atmosphere is crucial to prevent the reaction of the highly reactive acyl chloride with atmospheric moisture.

-

Gas Trap: The reaction evolves acidic and toxic gases (HCl and SO₂) which must be neutralized in a basic solution (e.g., sodium hydroxide solution).

Applications in Drug Discovery and Organic Synthesis

The trifunctional nature of this compound makes it a valuable intermediate in the synthesis of a variety of biologically active molecules, particularly in the realm of kinase inhibitors and other targeted therapies.

1. Synthesis of Amide Derivatives and Kinase Inhibitors:

The acyl chloride functionality is highly reactive towards nucleophiles, most notably amines, leading to the formation of amides. This reaction is fundamental in the construction of many drug molecules. The presence of the cyano and fluoro groups on the aromatic ring can significantly influence the biological activity of the resulting amides by participating in hydrogen bonding, dipole-dipole interactions, and by modulating the electronic properties and metabolic stability of the molecule.

A series of 4-anilino-3-cyanobenzo[g]quinolines were prepared as potent kinase inhibitors, demonstrating the utility of the cyano-substituted aniline scaffold in this area.[4] While this study does not directly use this compound, it highlights the importance of the cyano group in kinase inhibitor design. The fluorine atom in this compound can further enhance binding affinity and improve pharmacokinetic properties.

General Workflow for Amide Synthesis:

Sources

Solubility of 4-Cyano-2-fluorobenzoyl chloride in organic solvents

An In-depth Technical Guide to the Solubility of 4-Cyano-2-fluorobenzoyl Chloride in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in pharmaceutical and agrochemical synthesis. Recognizing the compound's inherent reactivity, this document moves beyond simple solubility data, offering a framework for solvent selection rooted in the principles of chemical compatibility and reaction kinetics. It is intended for researchers, process chemists, and drug development professionals who require a nuanced understanding of how to handle and utilize this reactive molecule effectively. The guide includes a detailed experimental protocol for solubility determination, a comparative analysis of solvent classes, and predictive tools based on the properties of analogous compounds.

Introduction: The Challenge of Solubility for a Reactive Intermediate

This compound (CAS No. 175596-02-8) is a bifunctional molecule featuring a reactive acyl chloride group and a synthetically versatile cyano group on a fluorinated benzene ring.[1] This substitution pattern makes it a valuable building block for introducing complex functionalities into target molecules. However, the very feature that makes it so useful—the electrophilic acyl chloride—also dictates its primary challenge in handling and formulation: its high reactivity, particularly towards nucleophilic and protic solvents.

The dissolution of this compound is rarely a simple physical process. In many common solvents, it is a race between solvation and solvolysis. Therefore, a discussion of "solubility" must be inextricably linked to a discussion of "stability." This guide will address both, providing the foundational knowledge required to make informed decisions for synthetic applications, purification, and storage.

Molecular Structure and Physicochemical Properties

-

Molecular Formula: C₈H₃ClFNO[1]

-

Molecular Weight: 182.57 g/mol

-

Appearance: Expected to be a crystalline solid or liquid at room temperature, by analogy to similar compounds.[2][3]

Due to the limited availability of specific experimental data for this compound, we will leverage data from structurally similar compounds to inform our predictions.

Table 1: Physicochemical Properties of this compound and Analogous Compounds

| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Features |

| This compound | 175596-02-8 | 182.57 | Not available | Not available | Target compound |

| 4-Cyanobenzoyl chloride | 6068-72-0 | 165.58 | 68-70 | 110 @ 2 mmHg | Lacks fluorine, solid at RT.[3][4] |

| 4-Fluorobenzoyl chloride | 403-43-0 | 158.56 | 10-12 | 193 @ 760 mmHg | Lacks cyano group, liquid at RT.[2] |

| 2-Fluorobenzoyl chloride | 393-52-2 | 158.56 | ~4 | 206 @ 760 mmHg | Lacks cyano group, regioisomer.[5] |

The presence of the polar cyano group in 4-cyanobenzoyl chloride contributes to its higher melting point compared to the fluorobenzoyl chlorides. We can therefore predict that this compound is likely a solid at room temperature.

The Critical Role of Solvent Choice: A Dichotomy of Solubility and Reactivity

The primary consideration when selecting a solvent for an acyl chloride is the potential for reaction. Solvents can be broadly categorized into two groups concerning their interaction with this compound: Inert (Aprotic) Solvents and Reactive (Protic) Solvents .

Protic Solvents: A Cautionary Note

Protic solvents contain acidic protons, most commonly in the form of hydroxyl (-OH) or amine (-NH) groups. These solvents are generally unsuitable for dissolving this compound without decomposition.

-

Mechanism of Decomposition: Protic solvents act as nucleophiles, attacking the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of the corresponding carboxylic acid (with water), ester (with alcohols), or amide (with primary/secondary amines), releasing hydrochloric acid (HCl) as a byproduct. This is not a dissolution but a chemical transformation.

Examples of unsuitable protic solvents include:

-

Water

-

Alcohols (Methanol, Ethanol, Isopropanol)

-

Carboxylic Acids (Acetic Acid)

-

Primary and Secondary Amines

The use of a protic solvent should only be considered when the intention is to perform a planned derivatization of the acyl chloride.

Aprotic Solvents: The Key to Stable Solutions

Aprotic solvents lack acidic protons and are therefore generally non-reactive towards acyl chlorides.[6] Within this class, a spectrum of polarities exists, which will influence the degree of solubility.

2.2.1. Non-Polar Aprotic Solvents

These solvents have low dielectric constants and dipole moments.[7] While they are inert, their ability to dissolve the polar this compound molecule may be limited.

-

Examples: Hexanes, Toluene, Benzene, Carbon Tetrachloride, Diethyl Ether.

-

Expected Solubility: Low to moderate. The polarity imparted by the cyano and carbonyl groups will likely limit solubility in purely non-polar hydrocarbon solvents. Toluene and diethyl ether, with slightly higher polarity, may be more effective.

2.2.2. Polar Aprotic Solvents

These solvents possess significant dipole moments and higher dielectric constants but lack acidic protons.[6] They are excellent candidates for dissolving this compound.

-

Examples: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).

-

Expected Solubility: Good to excellent. The polarity of these solvents can effectively solvate the polar regions of the target molecule.

-

A Note on Reactivity: While generally inert, some polar aprotic solvents can pose issues under certain conditions. For instance, DMF can decompose in the presence of strong electrophiles or at elevated temperatures to produce dimethylamine, which can then react. Acetone may be susceptible to aldol reactions if basic impurities are present. DMSO can be an oxidant at higher temperatures. For most standard procedures at room temperature, DCM, Chloroform, THF, and Acetonitrile are excellent first choices.

Predictive Solubility Summary

The following table provides a qualitative prediction of the solubility and stability of this compound in common organic solvents.

Table 2: Predicted Solubility and Reactivity of this compound

| Solvent Class | Solvent Example | Predicted Solubility | Stability/Reactivity | Rationale |

| Protic | Water, Methanol | Reacts | Unstable | Nucleophilic attack on the acyl chloride. |

| Non-Polar Aprotic | Hexane, Toluene | Low to Moderate | Stable | "Like dissolves like" principle limits solubility of the polar solute. |

| Polar Aprotic | Dichloromethane | Good | Stable | Good polarity match, generally inert. |

| Tetrahydrofuran (THF) | Good | Stable | Good polarity match, ether linkage is stable. | |

| Acetonitrile (MeCN) | Good | Stable | Highly polar, provides good solvation. | |

| N,N-Dimethylformamide (DMF) | Excellent | Generally Stable | Highly polar, but potential for decomposition with heat or catalysts.[8] |

Experimental Protocol for Solubility Determination of a Reactive Acyl Chloride

This protocol is designed to safely and accurately determine the qualitative and semi-quantitative solubility of this compound while minimizing decomposition due to atmospheric moisture. All operations should be performed in a fume hood with appropriate personal protective equipment (gloves, safety glasses).

Materials and Equipment

-

This compound

-

Anhydrous solvents (DCM, Toluene, THF, Acetonitrile, etc.) in a septum-sealed bottle.

-

Dry glass vials with screw caps or septa.

-

Inert gas supply (Nitrogen or Argon) with manifold.

-

Dry syringes and needles.

-

Vortex mixer and/or magnetic stirrer with stir bars.

-

Analytical balance.

Workflow Diagram

Caption: Workflow for determining the solubility of a reactive acyl chloride.

Step-by-Step Procedure

-

Preparation: Oven-dry all glassware (vials, stir bars) and allow to cool in a desiccator.

-

Inert Atmosphere: Purge the vials with nitrogen or argon gas.

-

Aliquot Compound: Weigh approximately 10 mg of this compound into each prepared vial and seal immediately.

-

Initial Solvent Addition: Using a dry syringe, add 0.1 mL of the selected anhydrous solvent to the vial. This corresponds to an initial concentration of ~100 mg/mL.

-

Mixing: Vortex the vial vigorously for 2 minutes at room temperature.

-

Observation: Visually inspect the solution against a dark background. If the solution is clear with no visible solid particles, the compound is considered soluble at ≥100 mg/mL.

-

Titration (if necessary): If the solid has not fully dissolved, add an additional 0.4 mL of the solvent (for a total volume of 0.5 mL). This brings the concentration to ~20 mg/mL.

-

Repeat Mixing and Observation: Vortex again for 2 minutes and re-examine. If the solid is now dissolved, its solubility is between 20 and 100 mg/mL.

-

Further Steps: This process can be continued with further solvent additions to refine the solubility range. It is crucial to note any signs of reaction, such as fuming upon opening the vial (HCl release) or a change in color or clarity over time, which would indicate instability.

Theoretical Framework: Hansen Solubility Parameters

For a more theoretical approach to solvent selection, Hansen Solubility Parameters (HSP) can be a useful tool.[9][10] HSP theory posits that "like dissolves like" by breaking down the total cohesive energy of a substance into three components:

-

δD: Dispersion forces

-

δP: Polar forces

-

δH: Hydrogen bonding forces

A solvent is likely to dissolve a solute if their HSP values are similar. While the exact HSP values for this compound are not published, we can estimate them based on its structure. The presence of the aromatic ring, fluorine, and chlorine will contribute to δD . The highly polar cyano and carbonyl groups will result in a significant δP . As an aprotic molecule, its intrinsic δH will be low.

Therefore, ideal solvents will have low δH values and moderate-to-high δP values, which aligns perfectly with our classification of suitable polar aprotic solvents.

Caption: Hansen Solubility Parameter (HSP) logical relationship diagram.

Conclusion and Recommendations

The solubility of this compound is fundamentally governed by its reactivity. The primary recommendation for researchers is to exclusively use dry, aprotic solvents to ensure the chemical integrity of the solute.

-

For high solubility in synthetic reactions, polar aprotic solvents such as Dichloromethane (DCM), Acetonitrile, and THF are the preferred choices.

-

For applications requiring lower polarity, such as certain chromatographic purifications, Toluene or Diethyl Ether may be suitable, although lower solubility should be expected.

-

Protic solvents like alcohols and water must be avoided unless they are intended as reagents for a subsequent chemical transformation.

By understanding the interplay between the molecular structure of this compound and the chemical nature of the solvent, scientists can confidently select appropriate conditions for their experiments, ensuring both effective dissolution and the stability of this valuable synthetic intermediate.

References

-

PubChem. (n.d.). 2-Fluorobenzoyl chloride. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

ChemBK. (2024, April 9). 4-Cyanobenzoyl chloride. Retrieved January 27, 2026, from [Link]

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.

- Arfaeinia, H., & Asadollahzadeh, M. (2019). Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. Journal of Chemical Engineering & Process Technology, 10(5).

-

Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved January 27, 2026, from [Link]

-

Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (2019, March 4). What should I reconsider in my experiment for acyl chloride to be formed? Retrieved January 27, 2026, from [Link]

-

ICCVAM. (2003, September 24). Test Method Protocol for Solubility Determination. National Toxicology Program. Retrieved January 27, 2026, from [Link]

-

Chemguide. (n.d.). An introduction to acyl chlorides (acid chlorides). Retrieved January 27, 2026, from [Link]

-

University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Dielectric constant. Retrieved January 27, 2026, from [Link]

-

Abbott, S. (n.d.). Hansen Solubility Parameters (HSP). Practical Adhesion Science. Retrieved January 27, 2026, from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Cyanobenzoyl chloride [chembk.com]

- 4. 4-Cyanobenzoyl chloride | 6068-72-0 [chemicalbook.com]

- 5. 2-Fluorobenzoyl chloride | C7H4ClFO | CID 9808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. kinampark.com [kinampark.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Cyano-2-fluorobenzoyl Chloride

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy.[1] This document provides a detailed guide for researchers, chemists, and drug development professionals on the application of 4-Cyano-2-fluorobenzoyl chloride, a versatile and strategically functionalized reagent, in the synthesis of novel kinase inhibitors. We will explore the rationale behind its use, provide a detailed, field-proven synthetic protocol, and discuss the critical role of its constituent functional groups in achieving high-potency kinase inhibition.

Introduction: The Strategic Advantage of this compound in Kinase Inhibitor Scaffolding

The pursuit of selective and potent kinase inhibitors is a primary objective in medicinal chemistry. The ATP-binding site of kinases, the target for most small-molecule inhibitors, presents a conserved yet subtly variable landscape that allows for the design of specific pharmacophores. The choice of building blocks is therefore paramount to success.

This compound emerges as a superior reagent for several key reasons:

-

Reactive Handle for Amide Coupling: The benzoyl chloride moiety is a highly reactive electrophile, enabling efficient and high-yielding amide bond formation with a wide variety of amine-containing heterocyclic scaffolds common in kinase inhibitor design.[3][4] This reaction, typically a nucleophilic acyl substitution, is robust and proceeds under mild conditions.

-

The Cyano Group as a Key Interaction Point: The nitrile (cyano) group is a powerful hydrogen bond acceptor. This feature is frequently exploited to engage with key amino acid residues (such as the "hinge region" of the kinase) that line the ATP-binding pocket, providing a crucial anchoring point for the inhibitor.[5][6]

-

The Fluoro Group for Potency and Pharmacokinetics: The strategic placement of a fluorine atom can significantly enhance the biological and pharmacological properties of a drug candidate. It can increase binding affinity through favorable electrostatic interactions, block metabolic liabilities (metabolic blocking), and fine-tune the acidity of nearby protons, thereby modulating target engagement.[7]

This guide will provide a practical framework for leveraging these molecular advantages in the laboratory.

Reagent Profile: this compound

Proper handling and storage of this reagent are critical for safety and for ensuring its reactivity is preserved. As an acyl chloride, it is sensitive to moisture and will hydrolyze to the corresponding carboxylic acid upon contact with water.[8][9]

| Property | Value |

| Chemical Formula | C₈H₃ClFNO |

| Molecular Weight | 183.57 g/mol |

| CAS Number | 21900-54-9 |

| Appearance | White to light yellow crystalline solid or liquid |

| Boiling Point | Approx. 245-247 °C |

| Primary Hazards | Causes severe skin burns and eye damage. Reacts with water. |

| Storage Conditions | Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Keep away from moisture.[10] |

Note: Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical.[10][11]

Core Synthetic Principle: Nucleophilic Acyl Substitution

The foundational reaction for incorporating the 4-cyano-2-fluorobenzoyl moiety is the nucleophilic acyl substitution. In this reaction, an amine-containing core (the nucleophile) attacks the electrophilic carbonyl carbon of the acyl chloride. The reaction proceeds through a tetrahedral intermediate, followed by the expulsion of the chloride leaving group and deprotonation to yield the stable amide product. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is typically added to neutralize the hydrogen chloride (HCl) byproduct that is formed.[3]

Caption: General mechanism of amide formation.

Detailed Protocol: Synthesis of N-(pyrimidin-4-yl)-4-cyano-2-fluorobenzamide

This protocol describes a representative synthesis using 4-aminopyrimidine as a common heterocyclic core found in many kinase inhibitors.

4.1. Materials and Equipment

-

Reagents: this compound (1.0 eq), 4-aminopyrimidine (1.0 eq), Triethylamine (TEA, 1.2 eq), Anhydrous Dichloromethane (DCM), Deionized Water, Brine (saturated NaCl solution), Magnesium Sulfate (anhydrous).

-

Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice bath, standard glassware for extraction, rotary evaporator, thin-layer chromatography (TLC) plates (silica), column chromatography setup (silica gel).

4.2. Step-by-Step Procedure

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-aminopyrimidine (1.0 eq) and dissolve it in anhydrous DCM.

-

Rationale: Anhydrous conditions are crucial to prevent the hydrolysis of the acyl chloride.[8] DCM is a good solvent for both reactants and is relatively unreactive.

-

-

Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.

-

Rationale: TEA acts as a base to scavenge the HCl produced during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine.[3]

-

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Rationale: The acylation reaction is exothermic. Cooling helps to control the reaction rate, minimize the formation of side products, and improve selectivity.[12]

-

-

Acyl Chloride Addition: Dissolve this compound (1.0 eq) in a small amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes using a dropping funnel.

-

Rationale: Slow, dropwise addition is critical to maintain temperature control and prevent a rapid, uncontrolled reaction.[13]

-

-

Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

-

Rationale: Stirring at room temperature ensures the reaction goes to completion.

-

-

Monitoring: Monitor the reaction progress by TLC. The disappearance of the starting materials and the appearance of a new, typically less polar, product spot indicates reaction completion.

-

Rationale: TLC is a quick and effective method to visually track the progress of the reaction without consuming significant amounts of the reaction mixture.

-

-

Workup - Quenching: Once the reaction is complete, quench it by slowly adding deionized water to the flask.

-

Rationale: Water reacts with any remaining acyl chloride and helps to dissolve the triethylamine hydrochloride salt.

-

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Rationale: The desired amide product is organic-soluble and will be extracted into the DCM, while inorganic salts remain in the aqueous layer.

-

-

Workup - Washing: Wash the combined organic layers sequentially with deionized water and then with brine.

-

Rationale: Washing with water removes any remaining water-soluble impurities. The brine wash helps to remove the bulk of the dissolved water from the organic layer before the drying step.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Rationale: Removing all traces of water is essential before removing the solvent to prevent potential hydrolysis of the product during storage.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(pyrimidin-4-yl)-4-cyano-2-fluorobenzamide.

-

Rationale: Column chromatography is a standard method to separate the desired product from unreacted starting materials and any side products based on polarity.[4]

-

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow.

The Role of Structure in Kinase Binding

The inhibitor synthesized in our protocol, N-(pyrimidin-4-yl)-4-cyano-2-fluorobenzamide, possesses distinct structural features designed to interact favorably within a kinase ATP-binding site. While the exact binding mode is kinase-dependent, we can infer the likely roles of the key functional groups.

-

Hinge-Binding: The pyrimidine nitrogen atoms are classic hinge-binders, forming crucial hydrogen bonds with the backbone amide residues of the kinase hinge region. This interaction is a hallmark of many Type I kinase inhibitors.[14]

-

Hydrophobic Pockets: The benzoyl and pyrimidine rings occupy hydrophobic pockets within the active site.

-

Targeted Interactions: The cyano and fluoro groups are positioned to make specific, potency-enhancing interactions. The cyano group can form a hydrogen bond with a donor residue, while the fluoro group can interact with the "DFG motif" or other regions, often improving selectivity and cell permeability.[5][7]

Caption: Key inhibitor-kinase interactions.

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Inactive acyl chloride (hydrolyzed).2. Insufficient base.3. Poor quality starting amine. | 1. Use fresh or newly purchased acyl chloride; ensure anhydrous conditions.2. Increase equivalents of TEA to 1.5 eq.3. Check purity of amine by NMR or melting point. |

| Multiple Products | 1. Reaction too hot.2. Di-acylation of the amine (if it has other nucleophilic sites). | 1. Maintain 0 °C during addition and allow to warm slowly.2. This is less likely with 4-aminopyrimidine but consider protecting groups for more complex amines. |

| Difficult Purification | Product and starting material have similar polarity. | Adjust the column chromatography eluent system. Try a different solvent system (e.g., DCM/Methanol) or consider reverse-phase chromatography if necessary. |

Conclusion

This compound is a powerful and versatile building block for the synthesis of kinase inhibitors. Its inherent reactivity, combined with the strategic placement of cyano and fluoro groups, allows for the efficient creation of molecules with high potential for potent and selective kinase inhibition. The protocol and insights provided herein offer a solid foundation for researchers to explore novel chemical space in the ongoing quest for next-generation targeted therapeutics.

References

-

Loba Chemie. (2017). 4-FLUOROBENZOYL CHLORIDE MSDS. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. PubMed Central. Retrieved from [Link]

-

MDPI. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. PubMed Central. Retrieved from [Link]

-

MDPI. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. PubMed Central. Retrieved from [Link]

-

ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. PubMed Central. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. PubMed Central. Retrieved from [Link]

-

ResearchGate. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. MDPI. Retrieved from [Link]

-

RSC Publishing. (2023). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. RSC Publishing. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). 2-Fluorobenzoyl chloride. PubChem. Retrieved from [Link]

-

Semantic Scholar. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Retrieved from [Link]

-

ScienceDirect. (n.d.). Benzoyl peroxide activation of protein kinase C activity in epidermal cell membranes. Retrieved from [Link]

-

AHA/ASA Journals. (n.d.). Inhibitors of Protein Kinase Signaling Pathways. Circulation. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing high-purity benzoyl chloride.

-

ScienceOpen. (n.d.). Application of a macrocyclization strategy in kinase inhibitor development. Retrieved from [Link]

-

RSC Publishing. (2021). Fluorescent kinase inhibitors as probes in cancer. RSC Publishing. Retrieved from [Link]

-

Oreate AI Blog. (2026). Research on the Synthesis Pathways of FDA-Approved Small Molecule Kinase Inhibitors (2019-2020) - Part Two. Retrieved from [Link]

-

University of California. (n.d.). Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. Retrieved from [Link]

-

IPR Publication. (n.d.). AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. PubMed Central. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Leveraging kinase inhibitors to develop small molecule tools for imaging kinases by fluorescence microscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanisms of Action and Indications of Cyclin‐Dependent Kinase Inhibitors with Benzoheterocycle Scaffolds. Retrieved from [Link]

-

PubMed. (2002). 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PubMed Central. Retrieved from [Link]

-

MedCrave. (n.d.). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Retrieved from [Link]

-

MDPI. (n.d.). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. Retrieved from [Link]

Sources

- 1. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-FLUOROBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. 2-Fluorobenzoyl chloride | C7H4ClFO | CID 9808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. lobachemie.com [lobachemie.com]

- 11. fishersci.com [fishersci.com]

- 12. globalconference.info [globalconference.info]

- 13. ajgreenchem.com [ajgreenchem.com]

- 14. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Amide Bond Formation with 4-Cyano-2-fluorobenzoyl Chloride

Introduction: The Strategic Importance of Fluorinated Benzamides in Modern Chemistry

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1][2] The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and modulated lipophilicity, make fluorinated organic molecules highly sought-after building blocks.[1] Among these, 4-Cyano-2-fluorobenzoyl chloride stands out as a particularly valuable reagent. Its trifunctional nature—a highly reactive acyl chloride, an electron-withdrawing fluorine atom, and a versatile cyano group—offers a gateway to a diverse array of complex amides with significant potential in drug discovery, particularly in the development of targeted therapies like PARP inhibitors.[3][4]

This comprehensive guide provides a detailed protocol for the efficient synthesis of amide bonds using this compound. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and provide insights into troubleshooting and safety considerations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.

Chemical Properties and Reactivity Profile